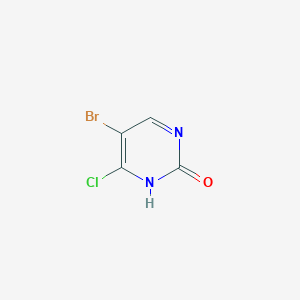

5-Bromo-4-chloropyrimidin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloro-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLIGKOYXMUAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 4 Chloropyrimidin 2 Ol

De Novo Synthesis Strategies for Substituted Pyrimidine (B1678525) Rings

De novo synthesis, the construction of the pyrimidine ring from acyclic precursors, offers a flexible approach to introduce desired substituents at specific positions. nih.gov This strategy is fundamental for creating complex pyrimidine structures that are not readily accessible through the modification of a pre-existing ring. nih.gov The synthesis of 5-Bromo-4-chloropyrimidin-2-ol relies on a systematic construction of the pyrimidinol core followed by targeted halogenation.

Cyclocondensation Approaches for Pyrimidinol Formation

The formation of the pyrimidin-2-ol core is typically achieved through cyclocondensation reactions. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. A primary and well-established method is the reaction of a compound containing an amide group, such as urea or thiourea, with a three-carbon component like a β-keto ester or a 1,3-dicarbonyl compound. organic-chemistry.orgmdpi.com

For the synthesis of a pyrimidin-2-ol, urea is a common nitrogen-containing precursor. The general mechanism involves the condensation of urea with a suitable 1,3-dielectrophile. The specific precursors are chosen based on the desired substitution pattern on the final pyrimidine ring. Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

A key synthetic route to substituted pyrimidinols is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea. mdpi.commdpi.com While traditionally used for dihydropyrimidines, modifications of this reaction can lead to the formation of the pyrimidinol core.

Table 1: Comparison of General Cyclocondensation Methods for Pyrimidinol Synthesis

| Method | Precursors | Catalyst/Conditions | Advantages |

| Principal Synthesis | Urea + 1,3-Dicarbonyl Compound | Acid or Base Catalysis | Versatile, well-established |

| Biginelli Reaction | Aldehyde + β-Keto Ester + Urea | Acid Catalysis (e.g., HCl) | One-pot, multicomponent |

| Ultrasound-Assisted | β-Keto Ester + Amidine | Ultrasound Irradiation | High yields, faster reaction |

Regioselective Introduction of Halogen Atoms

Once the pyrimidin-2-ol ring is formed, the next critical step is the regioselective introduction of bromine and chlorine atoms at the C5 and C4 positions, respectively. The term "regioselective" refers to the controlled addition of substituents to specific positions on a molecule. nih.gov The electronic properties of the pyrimidine ring, influenced by the existing hydroxyl group, direct the position of incoming electrophiles.

Electrophilic aromatic substitution is a common method for the synthesis of halogenated derivatives. mdpi.com For the bromination at the C5 position, an electrophilic bromine source such as N-Bromosuccinimide (NBS) is often employed. The electron-donating effect of the hydroxyl group activates the ring, directing the bromination to the C5 position.

The introduction of the chlorine atom at the C4 position can be more challenging and may require specific strategies. One approach involves the conversion of a 4-hydroxy or 4-oxo group into a chloro substituent using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). However, in the case of this compound, the starting material is a pyrimidin-2-ol, meaning the C4 position needs to be chlorinated directly or via a precursor that can be converted to a chlorine atom.

Recent advancements in halogenation chemistry have focused on milder and more selective methods. For instance, the use of hypervalent iodine(III) reagents in the presence of potassium halide salts has been shown to facilitate efficient and regioselective halogenation of N-heterocycles under aqueous and ambient conditions. nih.gov Such methods offer an environmentally friendly alternative to traditional halogenating agents. nih.gov

Table 2: Reagents for Regioselective Halogenation of Pyrimidine Systems

| Halogen | Reagent | Position Targeted | Conditions |

| Bromine | N-Bromosuccinimide (NBS) | C5 (activated ring) | Typically in an organic solvent |

| Chlorine | Phosphorus Oxychloride (POCl₃) | Converts C4-OH to C4-Cl | Elevated temperatures |

| Iodine/Bromine/Chlorine | Potassium Halide (KX) + PIDA | C3 (on pyrazolo[1,5-a]pyrimidines) | Aqueous, room temperature |

Note: PIDA = Phenyliodine diacetate. The applicability of this specific system to this compound would require experimental validation.

Optimization of Synthetic Pathways to this compound

Optimizing the synthetic route is crucial for improving yield, reducing costs, and ensuring the process is suitable for larger-scale production. This involves refining reaction conditions, exploring new catalytic systems, and considering process intensification strategies.

Process Intensification and Scale-Up Considerations

Process intensification involves developing novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. aiche.orgresearchgate.net For the synthesis of this compound, this could involve moving from traditional batch reactors to continuous flow systems. Microreactors, for example, offer very high heat-transfer rates, which allows for better control over highly exothermic reactions, potentially improving safety and product selectivity. aiche.org

Key areas for process intensification in chemical synthesis include:

Miniaturization and Structured Reactors: Using microreactors or reactors with structured catalysts to improve heat and mass transfer.

Integration of Operations: Combining reaction and separation steps into a single unit, such as in reactive distillation.

Alternative Energy Sources: Employing microwaves or ultrasound to enhance reaction rates and reduce reaction times. benthamscience.com

When scaling up the synthesis from a laboratory to an industrial scale, factors such as heat management, reagent addition rates, mixing efficiency, and safety become paramount. The choice of solvents and reagents must also be re-evaluated for cost, safety, and environmental impact on a larger scale.

Chemoenzymatic and Biocatalytic Syntheses (If Applicable)

Chemoenzymatic and biocatalytic methods utilize the high selectivity of enzymes to perform specific chemical transformations. nih.govrjraap.com These approaches offer advantages such as mild reaction conditions and high regio- and stereoselectivity, which can simplify complex synthetic routes and reduce the formation of byproducts. nih.govrjraap.com

While specific biocatalytic methods for the synthesis of this compound are not widely reported, the broader field of biocatalysis is being explored for the synthesis of heterocyclic compounds. For instance, enzymes could potentially be used for:

Selective Halogenation: Halogenase enzymes could offer a highly regioselective method for introducing bromine or chlorine atoms, avoiding the need for protecting groups or harsh reagents.

Ring Formation: Enzymes could catalyze the cyclocondensation step, potentially under milder conditions and with higher efficiency.

The development of chemoenzymatic routes often involves combining traditional chemical steps with key enzymatic transformations to leverage the strengths of both approaches. mdpi.comresearchgate.net Research in this area is ongoing and holds promise for developing more efficient and sustainable synthetic pathways for complex molecules like this compound. nih.gov

Sustainable and Green Chemistry Principles in Pyrimidinol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of pyrimidine derivatives is an area where green chemistry principles can have a significant impact. powertechjournal.comeurekaselect.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. Some reactions can even be performed under solvent-free conditions. benthamscience.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. The use of reusable heterogeneous catalysts is particularly desirable as it simplifies product purification and reduces waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions, like the Biginelli reaction, are often highly atom-economical. mdpi.com

Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. benthamscience.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as biomass. nih.gov

Mechanistic and Reactivity Studies of 5 Bromo 4 Chloropyrimidin 2 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, amplified by the presence of two electronegative halogen atoms, renders 5-Bromo-4-chloropyrimidin-2-ol highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. organic-chemistry.org

Halogen Displacement at C-4 and C-5 Positions

In dihalogenated pyrimidines like the title compound, the position of nucleophilic attack is regioselective. The chlorine atom at the C-4 position is significantly more activated towards nucleophilic displacement than the bromine atom at the C-5 position. This enhanced reactivity at C-4 is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atoms of the pyrimidine ring, which effectively stabilize the anionic Meisenheimer intermediate formed during the substitution process. Consequently, nucleophiles will preferentially attack the C-4 carbon, leading to the selective displacement of the chloride ion. The bromine at C-5 is less prone to substitution via the SNAr mechanism under typical conditions.

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

The activated C-4 position of this compound readily reacts with a range of nucleophiles, providing access to a diverse array of 4-substituted pyrimidine derivatives.

Amines : Primary and secondary amines are common nucleophiles used to displace the C-4 chloro group, forming 4-aminopyrimidine (B60600) derivatives. These reactions are fundamental in the synthesis of biologically active molecules. For instance, related 5-bromo-2-chloropyrimidin-4-amine compounds are used as precursors in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. a2bchem.comresearchgate.net

Alcohols : Alkoxides, such as sodium methoxide, can be employed to introduce alkoxy groups at the C-4 position, yielding the corresponding 4-alkoxy-5-bromopyrimidin-2-ol.

Thiols : Thiolates can displace the C-4 chlorine to form 4-thioether-substituted pyrimidines. Thiol derivatives have been shown to readily participate in substitution reactions with similar chloropyrimidines. nih.gov

The table below summarizes the expected reactivity of this compound with various nucleophiles at the C-4 position.

| Nucleophile (Nu) | Reagent Example | Product Type |

| Amine | R¹R²NH | 4-(Alkyl/Aryl)amino-5-bromopyrimidin-2-ol |

| Alcohol | R-OH / Base | 4-Alkoxy/Aryloxy-5-bromopyrimidin-2-ol |

| Thiol | R-SH / Base | 4-(Alkyl/Aryl)thio-5-bromopyrimidin-2-ol |

Electrophilic Substitution and Functionalization of the Pyrimidine Ring

In stark contrast to its high reactivity towards nucleophiles, the pyrimidine ring of this compound is strongly deactivated towards electrophilic aromatic substitution. The cumulative electron-withdrawing effects of the two ring nitrogen atoms, the two halogen substituents, and the carbonyl group in the dominant pyrimidin-2-one tautomer create a highly electron-poor aromatic system. As a result, typical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are generally not feasible under standard conditions. While some pyrimidine systems can undergo electrophilic substitution if sufficiently activated by electron-donating groups, the subject compound lacks such activators. Any potential electrophilic attack would likely require harsh reaction conditions and may lead to degradation of the molecule rather than selective functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of this compound, primarily by targeting the C-Br bond at the C-5 position. The differential reactivity of the C-Cl and C-Br bonds allows for selective transformations, where the C-Br bond is significantly more reactive in common palladium-catalyzed coupling reactions. ossila.com

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron reagent with a halide under palladium catalysis. For this compound, this reaction is expected to occur selectively at the C-5 position, displacing the bromide. This regioselectivity is a well-established trend for dihalopyrimidines, where the C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond. nih.gov This allows for the introduction of various aryl or vinyl substituents at the C-5 position while leaving the C-4 chloro and C-2 hydroxyl groups intact for subsequent transformations. The reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base.

The table below outlines typical conditions for Suzuki-Miyaura coupling on related brominated pyrimidine systems.

| Aryl Halide Substrate (Example) | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Product | Ref |

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Chloro-5-phenylpyridine | nih.gov |

| 5-Bromo-3-iodo-1-tosyl-1H-indole | 4-Chloropyrimidine-2-amine (via in-situ borylation) | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 4-(5-Bromo-1H-indol-3-yl)pyrimidin-2-amine | mdpi.com |

Stille Coupling with Organotin Reagents

Similar to the Suzuki-Miyaura coupling, the Stille coupling reaction provides an effective method for C-C bond formation. organic-chemistry.org This reaction involves the coupling of an organotin reagent (stannane) with an organic halide, catalyzed by a palladium complex. The reactivity trend mirrors that of the Suzuki coupling, with the C-5 bromine being the preferred reaction site over the C-4 chlorine. nih.gov The Stille coupling is known for its tolerance of a wide range of functional groups, although a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

The table below presents general conditions for Stille coupling reactions involving aryl bromides.

| Aryl Halide Substrate (Example) | Organotin Reagent | Catalyst / Ligand | Solvent | Product | Ref |

| Aryl Bromide | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene | Aryl-R | organic-chemistry.org |

| 3-Bromo-diazocine | 4-Toluyl-Sn(Bu)₃ | Pd(OAc)₂ / XPhos | 1,4-Dioxane | 3-(4-Toluyl)-diazocine | nih.gov |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org For a substrate such as this compound, the Sonogashira reaction provides a direct route to introduce alkynyl groups at a specific position on the pyrimidine ring.

The mechanistic pathway of the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition into the carbon-halogen bond of the pyrimidine. Concurrently, in the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide species. rsc.org This copper acetylide then undergoes transmetalation with the organopalladium intermediate. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyrimidine product and regenerate the active Pd(0) catalyst. libretexts.org Alternatives to this classic system include copper-free Sonogashira couplings, which proceed through a different mechanism involving direct deprotonation of the alkyne at the palladium center. libretexts.org

A critical aspect of the Sonogashira coupling with dihalogenated heterocycles like this compound is regioselectivity. The reaction preferentially occurs at the more reactive halogen site. The established reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. libretexts.org Consequently, for this compound, the oxidative addition of the palladium catalyst will occur selectively at the C5-Br bond over the more robust C4-Cl bond. This allows for the chemoselective alkynylation at the C5 position, leaving the chlorine atom at C4 intact for potential subsequent transformations.

Table 1: Typical Conditions for Sonogashira Coupling of Halogenated Pyrimidines

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for oxidative addition and reductive elimination |

| Copper Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA), Piperidine | Scavenges the hydrogen halide byproduct and aids in alkyne deprotonation |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dioxane | Solubilizes reactants and facilitates the reaction |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol | The coupling partner providing the alkynyl group |

Metal-Mediated Transformations and Reductions

Grignard Reactivity at Halogenated Centers

The interaction of Grignard reagents with dihalogenated pyrimidines like this compound is governed by the differential reactivity of the carbon-halogen bonds. As utilized in the Kumada coupling, the C-Br bond is significantly more susceptible to reaction with organometallics than the C-Cl bond. wikipedia.org This reactivity difference stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

When this compound is treated with a Grignard reagent in the presence of a suitable nickel or palladium catalyst, the catalytic cycle is initiated by the oxidative insertion of the metal center into the C-Br bond. The subsequent transmetalation with the Grignard reagent and reductive elimination lead to the formation of a new carbon-carbon bond at the C5 position. The C4-Cl bond remains largely unaffected under these conditions, demonstrating a high degree of chemoselectivity. This selective reactivity allows for the pyrimidine core to be functionalized in a stepwise manner, first at the C5 position via the bromo-substituent, while preserving the C4-chloro substituent for subsequent chemical manipulation.

Reduction of Halogens and Associated Kinetics

The selective or complete removal of halogen atoms (dehalogenation) from this compound can be achieved through various reductive methods. Catalytic hydrogenation is a common approach, typically employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas or a hydrogen transfer reagent like ammonium (B1175870) formate.

Tautomeric Equilibria and Their Influence on Reactivity (Keto-Enol, Lactam-Lactim Forms)

An essential structural feature of this compound is its existence in a tautomeric equilibrium. The compound can exist in two primary forms: the lactim (enol) form, This compound , and the lactam (keto) form, 5-Bromo-4-chloro-1H-pyrimidin-2-one .

For 2- and 4-hydroxypyrimidines, this equilibrium overwhelmingly favors the lactam form in the solid state and in most common solvents. The lactam tautomer is generally more stable due to the greater strength of the C=O double bond compared to the C=N double bond and favorable amide resonance.

This tautomeric preference has profound implications for the compound's reactivity:

Aromaticity and Electron Distribution: The lactim (ol) form is an aromatic system, which influences the electron density and reactivity of the ring. In contrast, the dominant lactam (one) form is non-aromatic. The electron distribution in this non-aromatic ring is significantly different, which in turn alters the electrophilicity of the carbon centers bonded to the halogens.

Reactivity in Cross-Coupling: The success of palladium-catalyzed cross-coupling reactions, which typically proceed via oxidative addition to an aromatic C-X bond, is intriguing. It suggests that either the reaction proceeds on the small, equilibrium concentration of the aromatic lactim tautomer, or the non-aromatic lactam form is also capable of undergoing oxidative addition, possibly through a different pathway or under specific catalytic conditions.

Understanding this tautomeric balance is crucial for predicting and controlling the chemical behavior of this compound in various synthetic transformations.

Derivatization Strategies and Functional Group Transformations of 5 Bromo 4 Chloropyrimidin 2 Ol

Elaboration at the C-2 Hydroxyl Functionality

The hydroxyl group at the C-2 position of the pyrimidine (B1678525) ring, existing in tautomeric equilibrium with its corresponding pyrimidone form, presents a primary site for functionalization.

The C-2 hydroxyl group can be readily converted into ethers and esters, which can alter the molecule's solubility, steric profile, and subsequent reactivity. Etherification is commonly achieved under Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a suitable base followed by reaction with an alkyl halide. For instance, reaction with benzyl (B1604629) chloride in the presence of a base like potassium carbonate yields the corresponding 2-benzyloxy derivative.

Esterification can be accomplished by reacting 5-bromo-4-chloropyrimidin-2-ol with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. These reactions provide a means to introduce a variety of acyl groups.

| Reaction Type | Reactant | Reagents | Product |

| Etherification | This compound | Alkyl halide, Base (e.g., K2CO3) | 2-Alkoxy-5-bromo-4-chloropyrimidine |

| Esterification | This compound | Acyl chloride/anhydride, Base | 5-Bromo-4-chloropyrimidin-2-yl ester |

The transformation of the C-2 hydroxyl group to a thiol or thioether functionality introduces a sulfur atom, which is valuable for further synthetic manipulations and for its influence on biological activity. A common two-step procedure involves first converting the pyrimidin-2-ol to a 2-chloropyrimidine (B141910) using a chlorinating agent like phosphorus oxychloride (POCl3). The resulting 2,4-dichloro-5-bromopyrimidine can then undergo nucleophilic substitution with a thiol (R-SH) to yield the corresponding 2-thioether.

Direct thiation of the C-2 position can also be achieved using reagents like Lawesson's reagent, which converts the carbonyl of the pyrimidone tautomer into a thiocarbonyl.

Selective Transformations at the Halogenated Positions (C-4 and C-5)

The differential reactivity of the chlorine atom at C-4 and the bromine atom at C-5 is a key feature that allows for selective functionalization. The C-4 position is generally more susceptible to nucleophilic aromatic substitution than the C-5 position.

The chlorine atom at the C-4 position is readily displaced by a variety of nitrogen nucleophiles. This reaction is a fundamental method for introducing amino groups and other nitrogen-containing heterocycles. The reaction of this compound with primary or secondary amines, typically in the presence of a base such as triethylamine (B128534) or diisopropylethylamine, proceeds regioselectively at the C-4 position to afford 4-amino-5-bromopyrimidin-2-ol derivatives. This selectivity is driven by the higher electrophilicity of the C-4 carbon.

| Reactant | Nucleophile | Conditions | Product |

| This compound | Primary/Secondary Amine | Base (e.g., Et3N), Solvent (e.g., EtOH) | 4-Amino-5-bromopyrimidin-2-ol derivative |

| This compound | Hydrazine (B178648) | Solvent (e.g., EtOH) | 5-Bromo-4-hydrazinylpyrimidin-2-ol |

The introduction of a cyano group at the C-4 or C-5 position is a valuable transformation, as the nitrile can be further elaborated into other functional groups such as carboxylic acids, amines, or amides. Palladium-catalyzed cross-coupling reactions are often employed for cyanation. For example, the reaction of this compound with zinc cyanide in the presence of a palladium catalyst like Pd(PPh3)4 can introduce a cyano group, typically with some selectivity depending on the reaction conditions.

Other carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, can be selectively performed at the C-4 or C-5 position. The choice of catalyst and reaction conditions can often direct the coupling to either the C-4 (chloro) or C-5 (bromo) position, exploiting the differential reactivity of the carbon-halogen bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in such cross-coupling reactions.

Halogen exchange reactions can be used to modify the reactivity of the pyrimidine core. For instance, a Finkelstein reaction could potentially be used to exchange the chlorine at C-4 for an iodine, which would be more reactive in subsequent cross-coupling reactions.

Selective dehalogenation offers another route to simplified pyrimidine derivatives. Catalytic hydrogenation is a common method for the removal of halogens. The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond. Therefore, by carefully selecting the catalyst (e.g., Pd/C) and reaction conditions (e.g., hydrogen pressure, temperature, and additives), it is possible to selectively remove the bromine atom at C-5 while retaining the chlorine at C-4, or to remove both halogens.

| Reaction | Position | Reagents/Conditions | Outcome |

| Selective Debromination | C-5 | H2, Pd/C, Base (e.g., Et3N) | Removal of bromine, retention of chlorine |

| Complete Dehalogenation | C-4 and C-5 | H2, Pd/C, harsher conditions | Removal of both bromine and chlorine |

Synthesis of Poly-Substituted Pyrimidine Derivatives from this compound

The structural framework of this compound presents a versatile platform for the synthesis of a wide array of poly-substituted pyrimidine derivatives. The reactivity of this compound is primarily dictated by the presence of three distinct functional groups: a hydroxyl group at the C2 position, a chlorine atom at the C4 position, and a bromine atom at the C5 position. The electron-deficient nature of the pyrimidine ring, exacerbated by the halogen substituents, renders the C4 position particularly susceptible to nucleophilic attack. semanticscholar.org This inherent reactivity allows for selective and sequential modifications, providing access to complex molecular architectures.

The hydroxyl group at C2 exists in tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone. This group can be converted into a more reactive chloro group by treatment with reagents like phosphoryl chloride (POCl₃), a common strategy for preparing 2,4-dichloropyrimidines. thieme-connect.dersc.org The chlorine atom at C4 is an excellent leaving group, readily displaced by various nucleophiles. The bromine atom at C5 is less reactive towards nucleophilic substitution but is ideally suited for participating in metal-catalyzed cross-coupling reactions. These distinct reactivities enable a systematic approach to derivatization.

Nucleophilic Substitution at the C4 Position

The most prevalent strategy for derivatizing the this compound scaffold involves the nucleophilic aromatic substitution (SNAr) of the C4-chloro substituent. The positions on the pyrimidine ring at C2, C4, and C6 are naturally electron-deficient due to the electron-withdrawing effect of the two ring nitrogen atoms, facilitating attack by nucleophiles. semanticscholar.org A variety of nitrogen, oxygen, and sulfur-based nucleophiles can be employed to introduce diverse functional groups at this position.

Research on analogous structures, such as 5-bromo-2,4-dichloropyrimidine (B17362), demonstrates the feasibility of selective substitution. For instance, reacting 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate (B1144303) in methanol (B129727) at low temperatures (0–10 °C) leads to the selective displacement of the C4-chloro group, yielding 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. jsscacs.edu.in This hydrazine derivative can be further elaborated by condensation with various aryl aldehydes to form aryl-(5-bromo-2-chloro-pyrimidine-4-yl)hydrazones, showcasing a pathway to highly functionalized pyrimidines. jsscacs.edu.in

Similarly, various primary and secondary amines can be used to generate N-substituted pyrimidine derivatives. Studies on 2-chloropyrimidine intermediates show effective reaction with amines like morpholine (B109124) in hot ethanol. nih.gov The synthesis of 2,4-pyrimidinediamine compounds often proceeds by the sequential reaction of a 2,4-dichloropyrimidine (B19661) with two different amines. google.com This highlights the differential reactivity that can be achieved, where the C4-chloro group is generally more reactive than the C2-chloro group. thieme-connect.de

The following table summarizes representative nucleophilic substitution reactions at the C4 position of related chloro-pyrimidine scaffolds.

| Starting Material | Nucleophile | Reagent/Solvent | Product | Yield (%) | Ref |

| 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate | Triethylamine/Methanol | 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine | 83 | jsscacs.edu.in |

| 1-(5-Bromo-2-chloropyrimidin-4-yl)hydrazine | 4-Chlorobenzaldehyde | Ethanol | 1-(4-Chlorobenzylidene)-2-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | - | jsscacs.edu.in |

| 2-Chloro-4-vinylpyrimidine | Morpholine | Ethanol | 4-(Morpholin-4-yl)-2-(4-vinylphenyl)pyrimidine | - | nih.gov |

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Methylhydrazine | Chloroform | 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine | - | researchgate.net |

| 2,4-Dichloro-5-fluoropyrimidine | Amine (R-NH₂) | - | 2-Chloro-N4-substituted-5-fluoro-4-pyrimidineamine | - | google.com |

This table is interactive. Click on the headers to sort the data.

Transformations Involving the C2-Hydroxyl and C5-Bromo Groups

While substitution at C4 is a primary strategy, the synthesis of poly-substituted derivatives often requires modification at the C2 and C5 positions.

The C2-hydroxyl group can be converted to a chloride using phosphoryl chloride (POCl₃), often by refluxing in an excess of the reagent. thieme-connect.deambeed.com This transformation converts the initial this compound into 5-bromo-2,4-dichloropyrimidine, a key intermediate for further substitutions. Once both positions are chlorinated, sequential reactions with different nucleophiles can be performed, typically exploiting the higher reactivity of the C4-chloro group over the C2-chloro group. thieme-connect.de

The C5-bromo substituent is generally stable to the conditions used for nucleophilic substitution at the C4 position. However, it serves as a valuable handle for introducing carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. Though specific examples starting directly from this compound are not detailed in the literature, the utility of bromo-pyrimidines in Suzuki, Stille, and Hiyama cross-coupling reactions is well-established. ambeed.com These reactions typically employ a palladium catalyst to couple the bromo-pyrimidine with boronic acids (Suzuki), organostannanes (Stille), or organosilanes (Hiyama) to introduce aryl, heteroaryl, or alkyl groups at the C5 position. This allows for the generation of a final layer of complexity and diversity in the synthesized pyrimidine derivatives.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 4 Chloropyrimidin 2 Ol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. rsc.orgpg.edu.pl

For 5-Bromo-4-chloropyrimidin-2-ol (C₄H₂BrClN₂O), the expected exact mass can be calculated. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which is a key signature for halogenated compounds. pg.edu.pl

| Isotopologue | Calculated Exact Mass (Da) |

| C₄H₂⁷⁹Br³⁵ClN₂O | 207.9015 |

| C₄H₂⁸¹Br³⁵ClN₂O | 209.8994 |

| C₄H₂⁷⁹Br³⁷ClN₂O | 209.8985 |

| C₄H₂⁸¹Br³⁷ClN₂O | 211.8965 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. researchgate.net This technique provides valuable structural information by revealing how the molecule breaks apart. The fragmentation of this compound would likely involve the loss of small neutral molecules such as CO, HCN, or the halogen atoms. Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. aip.orgasianpubs.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration (in the keto tautomer) would appear around 1700-1650 cm⁻¹. Vibrations associated with the pyrimidine (B1678525) ring (C=C and C=N stretching) would be observed in the 1600-1400 cm⁻¹ region. C-Cl and C-Br stretching vibrations would be found in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. worldscientific.com The pyrimidine ring vibrations are often strong in the Raman spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |

| O-H stretch | 3400-3200 | IR |

| C=O stretch (keto form) | 1700-1650 | IR |

| C=C, C=N stretch | 1600-1400 | IR, Raman |

| C-Cl stretch | 800-600 | IR |

| C-Br stretch | 600-500 | IR |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. uol.de This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. nih.govresearchgate.net For this compound, a single crystal X-ray structure would confirm the planarity of the pyrimidine ring and the positions of the bromo, chloro, and hydroxyl substituents. nih.govresearchgate.net It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, which govern the crystal packing. nih.govresearchgate.net

The table below presents hypothetical crystal data parameters based on a related compound, 5-bromo-2-chloropyrimidin-4-amine. nih.govresearchgate.net

| Crystallographic Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | ~6.0 |

| b (Å) | ~8.2 |

| c (Å) | ~13.4 |

| β (°) | ~90.5 |

| V (ų) | ~660 |

| Z | 4 |

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration (If Applicable)

Chiroptical spectroscopy is a powerful set of techniques for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Consequently, it does not exhibit optical activity and is not amenable to analysis by chiroptical methods.

However, if this compound is used as a precursor in the synthesis of chiral derivatives, chiroptical spectroscopy becomes an indispensable tool for their characterization. Chirality can be introduced, for instance, by the substitution of one of the pyrimidine ring's substituents with a chiral moiety or by a reaction that creates a stereocenter elsewhere in the molecule. For such chiral derivatives, chiroptical techniques are crucial for determining the enantiomeric excess (ee) and assigning the absolute configuration of the newly formed stereocenters.

The primary methods of chiroptical spectroscopy include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD).

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting spectrum, known as an ORD curve, can be used to determine the specific rotation of a compound at a particular wavelength (commonly the sodium D-line, 589 nm). For a pair of enantiomers, the ORD curves are mirror images of each other. The magnitude of the rotation is proportional to the concentration of the chiral substance and can be used to determine the enantiomeric excess of a mixture.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum shows positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. By comparing experimental ECD spectra with those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, or TD-DFT), the absolute configuration of a chiral center can be unambiguously determined. science.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly useful for molecules that lack strong UV-Vis chromophores or when ECD data is ambiguous.

In the context of potential chiral derivatives of this compound, if a chiral alcohol were used to displace the chlorine atom, the resulting ether would be chiral. The enantiomeric purity of such a product could be assessed using chiral High-Performance Liquid Chromatography (HPLC), and its absolute configuration could be determined by comparing its experimental ECD or VCD spectrum to theoretical calculations.

Hypothetical Research Findings for a Chiral Derivative

To illustrate the application of these techniques, consider a hypothetical chiral derivative, (S)-5-Bromo-4-(1-phenylethoxy)pyrimidin-2-ol, synthesized from this compound and (S)-1-phenylethanol. The following tables represent the type of data that would be generated in a study aimed at confirming its enantiomeric purity and absolute configuration.

Table 1: Hypothetical Chiral HPLC Data for the Enantiomeric Purity Assessment of (S)-5-Bromo-4-(1-phenylethoxy)pyrimidin-2-ol

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) (%) |

| (S)-enantiomer | 12.5 | 99.5 | 99.0 |

| (R)-enantiomer | 14.2 | 0.5 |

This interactive table showcases typical results from a chiral HPLC analysis, a standard method for determining the enantiomeric excess of a chiral compound. beilstein-journals.org

Table 2: Hypothetical ECD Spectral Data and Calculated Parameters for the Absolute Configuration Determination of 5-Bromo-4-(1-phenylethoxy)pyrimidin-2-ol

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (S)-config. (M⁻¹cm⁻¹) | Electronic Transition |

| 220 | +15.2 | +16.5 | π → π |

| 255 | -8.7 | -9.1 | n → π |

| 280 | +5.4 | +6.0 | π → π* |

This interactive table presents a comparison between experimentally measured ECD data and data obtained from theoretical calculations. A good correlation between the experimental and calculated spectra for a specific enantiomer allows for the assignment of the absolute configuration. nih.gov

Computational and Theoretical Investigations of 5 Bromo 4 Chloropyrimidin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and various other properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated electronic energy. For pyrimidine (B1678525) derivatives, hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p) or larger are commonly employed to achieve reliable results. acs.orgresearchgate.net

These calculations typically begin with an initial guess of the molecular structure, which is then optimized to find the geometry with the lowest possible energy. The results of such an optimization for 5-bromo-4-chloropyrimidin-2-ol would yield precise bond lengths and angles. The pyrimidine ring is expected to be nearly planar, a characteristic observed in related crystal structures like 5-bromo-2-chloropyrimidin-4-amine. nih.gov

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative Data) (Based on DFT B3LYP/6-311G(d,p) calculations typical for pyrimidine systems acs.orgresearchgate.net)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C2-O | 1.34 Å |

| C4-Cl | 1.75 Å | |

| C5-Br | 1.88 Å | |

| N1-C2 | 1.37 Å | |

| C2-N3 | 1.36 Å | |

| N3-C4 | 1.32 Å | |

| C4-C5 | 1.41 Å | |

| C5-C6 | 1.39 Å | |

| C6-N1 | 1.34 Å | |

| Bond Angles | N1-C2-N3 | 118.5° |

| C2-N3-C4 | 120.0° | |

| N3-C4-C5 | 121.3° | |

| C4-C5-C6 | 118.2° | |

| C5-C6-N1 | 122.5° | |

| C6-N1-C2 | 119.5° |

Ab Initio Methods for Electronic Excitation Analysis

While DFT is excellent for ground-state properties, ab initio methods, which are based on first principles without empirical parameters, are often used for more complex calculations like electronic excitations. Time-Dependent DFT (TD-DFT) is a common extension used to study the energies of excited states, which is crucial for understanding a molecule's response to light (e.g., UV-Vis absorption). acs.org

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key part of these studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. These calculations reveal how substituents like bromine and chlorine influence the electronic landscape of the pyrimidine ring. acs.org

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative Data) (Based on TD-DFT/CAM-B3LYP calculations typical for substituted pyrimidines acs.org)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results. DFT calculations can accurately forecast the vibrational frequencies that correspond to infrared (IR) and Raman spectra, as well as the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Predicted vibrational frequencies help in assigning specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-Cl, C-Br, O-H, and C=N stretching or ring deformation modes. researchgate.netresearchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to predict ¹H and ¹³C NMR chemical shifts, providing valuable information for structure elucidation. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies (Illustrative Data) (Based on DFT calculations typical for halogenated pyrimidines researchgate.net)

| Parameter | Atom/Bond | Predicted Value |

| ¹³C NMR Shifts (ppm) | C2 (-OH) | 160.5 |

| C4 (-Cl) | 158.2 | |

| C5 (-Br) | 110.8 | |

| C6 (-H) | 155.4 | |

| Vibrational Frequencies (cm⁻¹) | O-H stretch | 3550 |

| C=N stretch | 1610 | |

| Pyrimidine ring stretch | 1545, 1480 | |

| C-Cl stretch | 780 | |

| C-Br stretch | 650 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations are invaluable for exploring the conformational landscape of flexible molecules and for studying intermolecular interactions, particularly with solvent molecules or biological targets. For a relatively rigid molecule like this compound, MD simulations are most useful for understanding its interactions in a condensed phase. For instance, simulations in a water box can reveal the stability and structure of hydration shells around the molecule and identify key hydrogen bonding sites, such as the hydroxyl group and the ring nitrogen atoms. researchgate.net This is analogous to studies on 5-bromouracil (B15302), where the effect of hydration on tautomeric stability was investigated. researchgate.net

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. By locating and characterizing the energy of transition states—the highest energy point along a reaction coordinate—researchers can elucidate reaction mechanisms and predict activation energies. For this compound, this could be applied to predict its reactivity in reactions like nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. huggingface.co DFT calculations can determine the energy barrier for such a reaction, providing insight into its kinetics and feasibility compared to substitution at the bromine-bearing carbon. rsc.org

Table 4: Hypothetical Transition State Analysis for Nucleophilic Attack at C4 (Illustrative Data) (Based on DFT calculations of SNAr reactions on chloropyrimidines rsc.org)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Pyrimidine + Nu⁻) | 0.0 |

| 2 | Transition State (SNAr) | +15.5 |

| 3 | Meisenheimer Intermediate | -5.2 |

| 4 | Products | -20.8 |

Tautomeric Stability and Equilibrium Predictions

Many heterocyclic compounds, including pyrimidinols, can exist as an equilibrium of two or more tautomers. This compound can undergo keto-enol tautomerism, existing as the depicted 'ol' form or as a 'one' (or keto) form, 5-bromo-4-chloro-1H-pyrimidin-2(3H)-one. Quantum chemical calculations, particularly DFT, are highly effective at predicting the relative stabilities of different tautomers by calculating their ground state energies. Studies on the analogous molecule 5-bromouracil have shown that while the keto form is typically more stable in the gas phase, the relative stability can be significantly influenced by the environment, such as the presence of water molecules. researchgate.net Such calculations can predict the equilibrium constant between tautomers in different environments.

Table 5: Predicted Relative Stabilities of Tautomers in Gas Phase (Illustrative Data) (Based on DFT calculations for uracil (B121893) and its derivatives researchgate.net)

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Tautomer 1 (2-ol) | This compound | +1.5 |

| Tautomer 2 (2-one) | 5-Bromo-4-chloro-1H-pyrimidin-2(3H)-one | 0.0 (Most Stable) |

Applications of 5 Bromo 4 Chloropyrimidin 2 Ol As a Precursor in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

5-Bromo-4-chloropyrimidin-2-ol is a key intermediate in the synthesis of a wide array of complex heterocyclic structures. The differential reactivity of the halogen atoms at the C4 and C5 positions, along with the hydroxyl group at C2, provides chemists with a powerful tool for sequential and regioselective modifications. This enables the construction of fused and substituted heterocyclic systems that are often difficult to access through other synthetic routes.

The pyrimidine (B1678525) core is a common motif in biologically active compounds, and the ability to introduce diverse substituents via the reactive sites on this compound is of particular interest in drug discovery. For instance, the chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, ether, and thioether linkages. nih.gov The bromine atom at the C5 position can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide range of aryl and heteroaryl partners. nih.gov

Research has demonstrated the utility of similar brominated and chlorinated pyrimidines in constructing elaborate molecular frameworks. For example, 5-bromo-2,4-dichloropyrimidine (B17362) has been used as a starting material in multi-step syntheses to generate complex pyrimidine derivatives with potential therapeutic applications. nih.gov These syntheses often involve sequential SNAr reactions at the C2 and C4 positions, followed by a Suzuki coupling at the C5 position. nih.gov This strategic approach highlights the synthetic potential that this compound holds for the generation of novel heterocyclic entities.

Synthesis of Advanced Organic Materials (e.g., Polymers, Ligands)

The unique electronic and structural features of this compound make it a valuable precursor for the development of advanced organic materials. The pyrimidine ring system, with its nitrogen atoms, can impart specific photophysical and electronic properties to polymers and other materials. The presence of reactive halogen handles allows for the incorporation of this pyrimidine unit into larger macromolecular structures.

In the realm of polymer chemistry, pyrimidine-containing monomers can be polymerized to create materials with applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the pyrimidine core through substitution at the C4 and C5 positions is crucial for optimizing the performance of these materials. While direct polymerization of this compound may be challenging, its derivatives, where the reactive sites have been functionalized, can serve as key monomers. A patent describes the use of pyrimidine derivatives in the formation of polymers for various applications. google.com

Furthermore, this compound can be utilized as a precursor for the synthesis of sophisticated ligands for metal coordination. The nitrogen atoms within the pyrimidine ring can act as coordination sites for a variety of metal ions. By strategically modifying the C4 and C5 positions with other ligating groups, polydentate ligands with tailored coordination geometries and electronic properties can be designed. These ligands are instrumental in the development of new catalysts, sensors, and functional metal-organic frameworks (MOFs). The synthesis of heterocyclic nanographenes and other polycyclic heteroaromatic compounds often involves precursors that can be derived from such functionalized pyrimidines. acs.org

Precursor for Developing Novel Catalytic Systems

The development of novel and efficient catalytic systems is a cornerstone of modern organic chemistry. This compound can serve as a foundational molecule for the synthesis of new ligands and organocatalysts. The pyrimidine scaffold can be elaborated with catalytically active moieties or groups that can coordinate to transition metals, leading to the formation of highly active and selective catalysts.

The functional groups on this compound allow for its incorporation into larger, more complex ligand frameworks. For example, the chlorine and bromine atoms can be displaced or used in cross-coupling reactions to attach phosphine, amine, or N-heterocyclic carbene (NHC) functionalities, which are known to be effective coordinating groups in a wide range of catalytic transformations. A review on the evolution of catalysis highlights the importance of developing new ligands for various metal-catalyzed reactions, including C-N bond formation. acs.org

Moreover, the pyrimidine ring itself can participate in catalytic cycles, for instance, by acting as a non-innocent ligand that can stabilize different oxidation states of a metal center. The ability to fine-tune the steric and electronic properties of the pyrimidine ligand through substitution at the C4 and C5 positions provides a powerful strategy for optimizing catalyst performance in terms of activity, selectivity, and turnover number. While direct use as a catalyst is not its primary application, its role as a precursor is significant in the design of new catalytic systems.

Role in Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies in modern drug discovery and chemical biology for the rapid generation of libraries of complex and structurally diverse small molecules. nih.govunits.itfrontiersin.org this compound, with its multiple reactive sites, is an ideal building block for these approaches.

In MCRs, three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The distinct reactivity of the chloro, bromo, and hydroxyl groups on this compound allows for its sequential or one-pot functionalization with different reaction partners, leading to the rapid construction of highly substituted pyrimidine scaffolds.

Emerging Research Directions and Future Perspectives in 5 Bromo 4 Chloropyrimidin 2 Ol Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis is revolutionizing the way molecules are prepared, offering enhanced control, safety, and efficiency over traditional batch processes. While specific research on the integration of 5-Bromo-4-chloropyrimidin-2-ol into these platforms is not yet widespread, the general trends in the synthesis of heterocyclic compounds suggest a significant potential.

In industrial settings, the production of related compounds like trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is already envisioned to involve large-scale reactors and continuous flow processes to ensure consistent production. researchgate.net Automated systems are crucial in this context for monitoring and controlling reaction parameters to maintain high product quality. researchgate.net This industrial precedent for a structurally similar pyrimidine (B1678525) derivative underscores the feasibility and advantages of applying flow chemistry to the synthesis and derivatization of this compound.

The benefits of using flow chemistry for reactions involving halogenated pyrimidines can be extrapolated from existing research on other heterocyclic systems. These advantages are summarized in the table below.

| Feature of Flow Chemistry | Potential Advantage for this compound Chemistry |

| Precise Temperature Control | Minimizes side reactions and decomposition, which can be prevalent with poly-functionalized, heat-sensitive molecules. |

| Enhanced Mixing | Ensures homogeneity in multiphasic reactions, leading to more consistent product yields and purity. |

| Increased Safety | The small reaction volumes inherent to flow systems mitigate risks associated with handling potentially reactive intermediates. |

| Facilitated Automation | Allows for the rapid screening of reaction conditions (catalysts, solvents, temperature) and the automated synthesis of a library of derivatives. |

The future integration of this compound with automated synthesis platforms would likely focus on leveraging its multiple reaction sites. For instance, an automated system could sequentially perform a nucleophilic substitution at the 4-position, followed by a cross-coupling reaction at the 5-position, without the need for isolating intermediates. This would significantly accelerate the discovery of new chemical entities for various applications.

Development of Highly Selective and Sustainable Catalytic Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, this translates to the need for highly selective and sustainable catalytic transformations that minimize waste and utilize environmentally benign reagents.

Recent advancements in the synthesis of pyrimidine derivatives have highlighted the potential of various catalytic systems. For instance, iridium-catalyzed multicomponent synthesis has been developed for producing pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. nih.govacs.org Similarly, nickel(II)-NNS pincer complexes have been employed for the acceptorless dehydrogenative annulation of alcohols to form highly substituted pyrimidines under eco-friendly conditions. acs.org These approaches, while not directly applied to this compound, showcase a clear trend towards more sustainable pyrimidine synthesis.

The functional groups on this compound offer multiple handles for selective catalytic reactions. The table below outlines potential sustainable catalytic transformations for this compound.

| Functional Group | Potential Sustainable Catalytic Transformation | Catalyst Example |

| Chloro Group (C4) | Copper-catalyzed C-O bond formation with arylboronic acids. acs.org | Cu(NO₃)₂·3H₂O/DABCO acs.org |

| Bromo Group (C5) | Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic esters. spiedigitallibrary.org | Pd(dppf)Cl₂ spiedigitallibrary.org |

| Chloro Group (C4) | Reductive dehalogenation. | Palladium on calcium carbonate oregonstate.edu |

| Entire Pyrimidine Ring | Tungstate-catalyzed N-oxidation with hydrogen peroxide. questjournals.org | Sodium tungstate (B81510) questjournals.org |

The development of catalysts that can selectively act on one halogen over the other (e.g., selective coupling at the bromine position while leaving the chlorine intact) would be a significant advancement. Furthermore, the use of earth-abundant metal catalysts, such as copper and nickel, is a more sustainable alternative to precious metals like palladium. acs.orgacs.org The electrochemical synthesis of 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines using a nickel catalyst and a sacrificial iron anode also represents a promising green alternative to traditional cross-coupling methods. nih.gov

Exploration of Unconventional Reaction Pathways and Conditions

Moving beyond traditional thermal methods, the exploration of unconventional reaction conditions, such as sonochemistry and photocatalysis, can unlock new reactivity and synthetic pathways for this compound.

Sonochemistry , the application of ultrasound to chemical reactions, has been shown to enhance reaction rates and yields in the synthesis of fused pyrimidine derivatives. researchgate.nettandfonline.comnih.govtandfonline.com The formation of pyrazolo[1,5-a]pyrimidines, for example, is significantly accelerated by ultrasound. tandfonline.comtandfonline.com For this compound, sonication could potentially facilitate nucleophilic substitution reactions or enhance the efficiency of catalytic processes by improving mass transport and preventing catalyst deactivation.

Photocatalysis offers a green and efficient way to drive chemical transformations using visible light. Research has demonstrated the synthesis of 2-substituted pyrimidines through the visible-light-driven aerobic oxidation of dihydropyrimidines using an organic photocatalyst. rsc.org Another study reports the photocatalytic synthesis of deuterated pyrimidines from deuterated methanol (B129727) using potassium poly(heptazine imide) (KPCN) under visible light. sciengine.com Furthermore, photocatalyst-free methods for the C-H selenylation of pyrazolo[1,a]pyrimidines under visible light have been developed. thieme-connect.com These findings suggest that this compound could be a substrate for various photocatalytic reactions, potentially leading to novel functionalizations that are difficult to achieve through thermal methods.

The table below summarizes the potential applications of these unconventional methods to the chemistry of this compound.

| Unconventional Method | Potential Application | Expected Outcome |

| Sonochemistry | Synthesis of fused pyrimidine systems starting from this compound. | Increased reaction rates, higher yields, and milder reaction conditions. nih.gov |

| Photocatalysis | Selective C-H functionalization or cross-coupling reactions. | Access to novel derivatives under mild, light-driven conditions. rsc.orgsciengine.com |

| Electrosynthesis | Reductive cross-coupling at the chloro- or bromo-positions. | Avoidance of chemical reductants and access to unique reactivity. nih.gov |

The exploration of these energy sources can lead to the discovery of new reaction pathways and the synthesis of complex molecules from this compound with high efficiency and selectivity.

Advanced Material Science Applications (Non-Biological)

The electron-deficient nature of the pyrimidine ring makes it a valuable building block for advanced materials, particularly in the field of organic electronics. researchgate.netspiedigitallibrary.org Pyrimidine derivatives are widely used in organic light-emitting devices (OLEDs) as components of phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.netspiedigitallibrary.org

The presence of halogen atoms on the pyrimidine ring, as in this compound, can be exploited to tune the electronic properties of the resulting materials. Halogenation can influence the frontier molecular orbital energies (HOMO and LUMO), which in turn affects the charge injection and transport properties of the material. epstem.net Theoretical studies on halogenated pyrimidines have provided insights into the inductive and resonance effects of halogen atoms on the electronic structure of the pyrimidine ring. acs.org

This compound can serve as a versatile intermediate for the synthesis of more complex pyrimidine-containing materials. The bromo and chloro substituents provide two distinct points for modification through cross-coupling reactions, allowing for the attachment of various aromatic or heteroaromatic groups. This modular approach is essential for the rational design of materials with tailored optoelectronic properties. For instance, pyrene-pyrimidine derivatives have been synthesized and studied for their potential in deep-blue fluorescent OLEDs. lsu.edu

The potential applications of materials derived from this compound in advanced materials science are summarized in the table below.

| Application Area | Role of the Pyrimidine Moiety | Potential Contribution of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material, host material, or part of an emissive dopant. researchgate.netspiedigitallibrary.org | Serves as a key building block for creating novel materials with tunable electronic properties for enhanced device performance and stability. |

| Organic Solar Cells (OSCs) | As a component of non-fullerene acceptors or donor polymers. | The electron-deficient nature of the pyrimidine core can be utilized to design materials with appropriate energy levels for efficient charge separation. |

| Organic Field-Effect Transistors (OFETs) | As the semiconducting layer. | The ability to form ordered structures through intermolecular interactions (e.g., halogen bonding) could lead to materials with high charge carrier mobility. |

| Sensors | As a recognition element for specific analytes. | The pyrimidine ring can be functionalized with groups that interact selectively with target molecules, leading to a detectable change in optical or electronic properties. |

The future in this area will likely involve the synthesis of a diverse library of derivatives from this compound and the systematic investigation of their photophysical and electronic properties. The goal will be to establish structure-property relationships that can guide the design of next-generation organic electronic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.